N-(噻唑-2-基)-2-甲苯磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

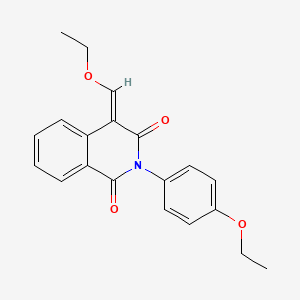

“N-(thiazol-2-yl)-2-tosylacetamide” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

Synthesis Analysis

The synthesis of “N-(thiazol-2-yl)-2-tosylacetamide” involves various chemical reactions . The yield of the title compound was reported to be 65% . The 1H NMR and 13C NMR data provided in the literature can be used to confirm the successful synthesis of the compound.Molecular Structure Analysis

The molecular structure of “N-(thiazol-2-yl)-2-tosylacetamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The InChI code provided in the literature can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis

The thiazole ring in “N-(thiazol-2-yl)-2-tosylacetamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(thiazol-2-yl)-2-tosylacetamide” can be inferred from its molecular structure and the data provided in the literature . For instance, the NMR data can provide information about the chemical environment of the atoms in the molecule .科学研究应用

合成路线和构建模块

稠合噻唑并[3,2-a]嘧啶酮的合成

N-芳基-2-氯乙酰胺,包括类似于 N-(噻唑-2-基)-2-甲苯磺酰基乙酰胺的化合物,用作亲电构建模块,形成环并噻唑并[3,2-a]嘧啶酮产物。此过程涉及消除苯胺/2-氨基苯并噻唑等副产物,展示了该化合物在合成复杂杂环结构中的用途 (Janardhan 等,2014)。

生物活性与应用

抗菌活性

源自类似关键中间体的化合物 N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺在超声波照射下显着缩短反应时间并提高产率。这些化合物对一系列革兰氏阳性菌、革兰氏阴性菌和真菌菌株表现出有希望的抗菌活性 (Rezki,2016)。

光电特性

基于噻唑的聚噻吩的光电特性

已合成并表征了含噻唑的单体,例如 N-(噻唑-2-基)-2-(噻吩-3-基)乙酰胺,以了解其光电特性。对这些化合物进行电化学聚合以研究导电聚合物的带隙和开关时间,突出了它们在电子应用中的潜力 (Camurlu & Guven,2015)。

抗癌和镇痛活性

合成和生物活性

一系列 N-(6-芳基苯并[d]噻唑-2-基)乙酰胺在抗氧化、溶血、抗菌和脲酶抑制试验中表现出中等至良好的活性。分子对接研究表明这些化合物与脲酶酶的非金属活性位点结合,表明具有治疗应用潜力 (Gull 等,2016)。

未来方向

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOUBGPOITLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)